EGFR Kinase Inhibition: 3,5-Dichlorophenyl vs. 4-Fluorophenyl Triazole Hybrid and Erlotinib
In a series of 1,2,3-triazole–[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hybrids, the 3,5-dichlorophenyl-substituted hybrid (compound 7h) achieved an EGFR IC₅₀ of 0.312 ± 0.02 μM, outperforming both the 4-fluorophenyl analog 7f (IC₅₀ = 0.419 ± 0.05 μM, a 25.5% improvement in potency) and the clinical EGFR inhibitor Erlotinib (IC₅₀ = 0.421 ± 0.03 μM, a 25.9% improvement) [1]. The differential is attributed to the 3,5-dichloro configuration enhancing hydrophobic contacts and halogen-bonding interactions within the EGFR ATP-binding pocket, as supported by molecular docking [1].
| Evidence Dimension | In vitro EGFR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.312 ± 0.02 μM (3,5-dichlorophenyl hybrid 7h) |
| Comparator Or Baseline | 0.419 ± 0.05 μM (4-fluorophenyl hybrid 7f); 0.421 ± 0.03 μM (Erlotinib) |
| Quantified Difference | 25.5% more potent than 7f; 25.9% more potent than Erlotinib |
| Conditions | In vitro EGFR inhibition assay; compound concentrations and incubation conditions as described in the original publication |
Why This Matters
Demonstrates that selecting the 3,5-dichlorophenyl variant over the 4-fluorophenyl analog or even the clinical drug Erlotinib provides a measurable gain in target potency, which is a key decision criterion for lead optimization and SAR campaigns.
- [1] Telukuntla, P.; Chandrakanth, M.; Amrutha, P. G.; Thomas, N. M.; Gondru, R.; Valluru, K. R.; Banothu, J. 1,2,3-Triazole–[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hybrids: A switch for improvement of antibreast cancer activity targeting epidermal growth factor receptor. Tetrahedron Lett. 2024, 146, 155180. View Source
